Ethyl 4-Amino-6-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-Amino-6-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-Amino-6-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoro-5-iodopyridin-4-amine with ethyl alcohol in the presence of a palladium catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and triethylamine. The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 40 hours) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-Amino-6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Triethylamine: Acts as a base in many reactions.
Carbon Monoxide Atmosphere: Required for certain synthetic routes.
Major Products:
Amides and Sulfonamides: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-Amino-6-fluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of novel materials with unique properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate certain pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-Amino-6-fluoronicotinate can be compared with other similar compounds such as:
Ethyl 4-Amino-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-Amino-5-fluoronicotinate: Similar structure but with the fluorine atom at a different position.
Uniqueness: The presence of the fluorine atom at the 6-position provides unique electronic properties, making this compound particularly useful in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H9FN2O2 |
---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
ethyl 4-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
ODISWRFHEQWSKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.